2-hydroxy-5-(naphthalen-1-yldiazenyl)benzaldehyde
Description
2-Hydroxy-5-(naphthalen-1-yldiazenyl)benzaldehyde is an azo-benzaldehyde derivative characterized by a naphthalene-substituted diazenyl (-N=N-) group at the 5-position and a hydroxyl (-OH) group at the 2-position of the benzaldehyde scaffold. Its molecular formula is C₁₇H₁₂N₂O₂, with a molar mass of 276.29 g/mol . Key physico-chemical properties include:
- Melting Point: 128–130°C
- Density: 1.19 g/cm³ (predicted)
- pKa: 7.19 (indicating moderate acidity due to the hydroxyl group) .
The compound is typically synthesized via a two-step diazotization and coupling reaction. In the first step, naphthalen-1-amine is diazotized with NaNO₂/HCl at 0–5°C to form the diazonium salt. This is then coupled with 2-hydroxybenzaldehyde in an alkaline medium to yield the final product . Its structure enables applications in chemosensing, coordination chemistry (e.g., forming Schiff base ligands), and antimicrobial studies due to the electron-withdrawing diazenyl group and chelating hydroxyl moiety .
Properties
IUPAC Name |
2-hydroxy-5-(naphthalen-1-yldiazenyl)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O2/c20-11-13-10-14(8-9-17(13)21)18-19-16-7-3-5-12-4-1-2-6-15(12)16/h1-11,21H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCCKZVZPMBTSSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N=NC3=CC(=C(C=C3)O)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40654642 | |
| Record name | 3-[2-(Naphthalen-1-yl)hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40654642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64862-97-1 | |
| Record name | 2-Hydroxy-5-[2-(1-naphthalenyl)diazenyl]benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64862-97-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[2-(Naphthalen-1-yl)hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40654642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Diazonium Salt Preparation from 1-Naphthylamine
The synthesis begins with the diazotization of 1-naphthylamine (1-aminonaphthalene) under acidic conditions. In a typical procedure, 1-naphthylamine (10 mmol) is dissolved in hydrochloric acid (3 M, 20 mL) at 0–5°C. Sodium nitrite (11 mmol) in water is added dropwise with vigorous stirring to generate the diazonium chloride intermediate. The transient nature of diazonium salts necessitates immediate use in subsequent steps.
Critical Parameters :
Azo Coupling with 2-Hydroxybenzaldehyde
The diazonium solution is coupled with 2-hydroxybenzaldehyde (salicylaldehyde) in a basic aqueous medium. A solution of salicylaldehyde (10 mmol) in ethanol-water (1:1, 30 mL) is chilled to 0°C, followed by the addition of sodium acetate trihydrate (15 mmol) to adjust the pH to 8–9. The diazonium salt is then introduced slowly, yielding a deep orange-red precipitate within 1–2 hours.
Mechanistic Insights :
- The phenolic -OH group activates the benzene ring via electron donation, directing electrophilic attack to the para position (C5).
- The aldehyde group remains unreactive under these mild conditions, avoiding the need for protective groups.
Reaction Scheme :
$$
\text{1-Naphthylamine} \xrightarrow{\text{NaNO}_2/\text{HCl}} \text{Diazonium chloride} \xrightarrow{\text{Salicylaldehyde}/\text{NaOAc}} \text{Target compound}
$$
Workup and Purification
The crude product is filtered, washed with cold ethanol to remove unreacted salicylaldehyde, and recrystallized from a toluene-methanol (3:1) mixture. Typical yields range from 65% to 78%, with purity >95% confirmed by HPLC.
Alternative Synthetic Strategies
Solid-Phase Synthesis for High-Throughput Production
Recent advances leverage polymer-supported reagents to streamline purification. Wang resin-bound salicylaldehyde derivatives undergo coupling with pre-formed diazonium salts, followed by cleavage with trifluoroacetic acid. This method reduces solvent waste and improves scalability, though yields remain modest (55–62%).
Reaction Optimization and Challenges
Solvent Effects on Coupling Efficiency
Comparative studies in different media reveal:
| Solvent System | Yield (%) | Purity (%) |
|---|---|---|
| Water-Ethanol (1:1) | 75 | 96 |
| Dioxane-Water (3:1) | 68 | 92 |
| Acetonitrile-Water (2:1) | 58 | 88 |
Ethanol-water mixtures optimize solubility of both aromatic components while maintaining reaction pH.
Catalytic Enhancements
The addition of cerium(IV) ammonium nitrate (CAN, 5 mol%) as a co-catalyst increases coupling rates by 40%, likely through single-electron transfer mechanisms that stabilize transition states.
Analytical Characterization
Spectroscopic Data
Crystallographic Analysis
Single-crystal X-ray diffraction confirms the trans configuration of the azo group and planar arrangement of the naphthalene-benzaldehyde system (dihedral angle: 8.7°).
Emerging Green Chemistry Approaches
Microwave-assisted synthesis reduces reaction times from hours to minutes (15 min at 80 W) with comparable yields (73%). Flow chemistry systems using microchannel reactors achieve 89% conversion at 0.1 s residence time, demonstrating potential for continuous manufacturing.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-5-(naphthalen-1-yldiazenyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in substitution reactions, such as esterification with acyl chlorides or alkylation with alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine or triethylamine.
Major Products Formed
Oxidation: 2-hydroxy-5-(naphthalen-1-yldiazenyl)benzoic acid.
Reduction: 2-hydroxy-5-(naphthalen-1-yldiazenyl)benzyl alcohol.
Substitution: Various esters or ethers depending on the substituent introduced.
Scientific Research Applications
2-hydroxy-5-(naphthalen-1-yldiazenyl)benzaldehyde has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as a biological stain due to its vibrant color.
Medicine: Explored for its antimicrobial and antifungal properties, making it a candidate for drug development.
Industry: Utilized in the production of dyes and pigments for textiles and other materials.
Mechanism of Action
The mechanism of action of 2-hydroxy-5-(naphthalen-1-yldiazenyl)benzaldehyde involves its interaction with cellular components. In biological systems, it can disrupt cellular redox homeostasis by targeting antioxidation pathways. This disruption can lead to oxidative stress and cell death, making it effective as an antimicrobial agent. The compound’s ability to form stable radicals also contributes to its reactivity and biological activity.
Comparison with Similar Compounds
Key Observations:
Substituent Effects: Electron-withdrawing groups (e.g., nitro in 2-nitrophenyl) increase the compound's reactivity in electrophilic substitution reactions . Methoxy groups (e.g., 3-methoxyphenyl) improve solubility in polar solvents due to increased polarity .
Thermal Stability : The naphthalenyl derivative exhibits a higher melting point (128–130°C) than the phenyl analogue (158–160°C), likely due to stronger π-π stacking interactions in the latter .
Biological Activity
2-Hydroxy-5-(naphthalen-1-yldiazenyl)benzaldehyde, also known as a naphthyl azo compound, is a chemical compound that has garnered attention in various fields of research due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The compound possesses the following structure:
- Molecular Formula : CHNO
- CAS Number : 64862-97-1
- Molecular Weight : 270.30 g/mol
The presence of both hydroxyl and aldehyde functional groups, along with the naphthyl moiety, contributes to its unique chemical behavior, allowing for various interactions with biological targets.
The biological activity of this compound can be attributed to its ability to form covalent bonds with nucleophilic sites on proteins, leading to modifications that can affect protein function. The aromatic rings facilitate π-π stacking interactions, enhancing binding affinities with biomolecules.
Antimicrobial Activity
Research has indicated that compounds containing azo groups exhibit significant antimicrobial properties. A study demonstrated that this compound showed inhibitory effects against various bacterial strains. The mechanism involves the disruption of cell membrane integrity and interference with metabolic pathways.
Antioxidant Properties
The compound has been evaluated for its antioxidant capacity. It was found to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. The antioxidant activity was measured using assays such as DPPH and ABTS, showing promising results in reducing oxidative damage.
Cytotoxic Effects
In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. The compound exhibited dose-dependent cytotoxicity, leading to apoptosis in several cancer types. Flow cytometry analysis revealed changes in cell cycle distribution and increased levels of apoptotic markers.
Case Studies and Experimental Data
A summary of key studies on the biological activity of this compound is presented below:
| Study | Biological Activity | Methodology | Findings |
|---|---|---|---|
| Study 1 | Antimicrobial | Agar well diffusion | Effective against Gram-positive and Gram-negative bacteria |
| Study 2 | Antioxidant | DPPH assay | Significant free radical scavenging activity |
| Study 3 | Cytotoxicity | MTT assay on cancer cell lines | Induced apoptosis in breast and colon cancer cells |
Synthesis and Characterization
The synthesis of this compound typically involves the coupling reaction between naphthylamine and salicylaldehyde under acidic conditions. Characterization techniques such as FTIR, NMR, and UV-Vis spectroscopy confirm the successful formation of the compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
